

In-Depth Technical Guide to Creatinine-d5: Certificate of Analysis and Specifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specifications and analytical methodologies detailed in a typical Certificate of Analysis (CoA) for **Creatinine-d5**. This deuterated internal standard is critical for accurate quantification of creatinine in various biological matrices, playing a vital role in clinical diagnostics and pharmacokinetic studies. This document outlines the key quality control parameters, experimental protocols for their verification, and the underlying scientific principles.

Certificate of Analysis: Summary of Quality and Purity

A Certificate of Analysis for **Creatinine-d5** is a formal document that certifies the quality and purity of a specific batch of the material. It provides a summary of the analytical tests performed and their results, ensuring the product meets the required specifications for its intended use, primarily as an internal standard in mass spectrometry-based assays.

Typical Specifications

The following table summarizes the typical specifications for high-quality **Creatinine-d5** suitable for research and clinical applications. These values are compiled from various commercial suppliers and represent common quality benchmarks.

Parameter	Typical Specification	Method of Analysis
Chemical Identity	Conforms to the structure of Creatinine-d5	¹ H-NMR, Mass Spectrometry
Chemical Purity	≥98%	HPLC-UV
Isotopic Purity (d5)	≥98 atom % D	Mass Spectrometry
Isotopic Distribution	d0-d4 content specified (e.g., ≤2%)	Mass Spectrometry
Molecular Formula	C4H2D5N3O	-
Molecular Weight	118.15 g/mol	-
Appearance	White to off-white solid	Visual Inspection
Solubility	Soluble in water and methanol	Visual Inspection
Residual Solvents	Meets USP <467> or ICH Q3C limits	Headspace GC-MS

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the quality parameters of **Creatinine-d5**. The following sections describe the standard experimental protocols for the key analyses cited in the Certificate of Analysis.

Identity Confirmation: ¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique to confirm the chemical structure of **Creatinine-d5**. The absence of signals at specific chemical shifts corresponding to the deuterated positions, when compared to the spectrum of unlabeled creatinine, confirms the successful isotopic labeling.

Methodology:

- Instrument: 400 MHz or higher NMR Spectrometer
- Solvent: Deuterium Oxide (D₂O) or Methanol-d4 (CD₃OD)

- Sample Preparation: A small amount of the Creatinine-d5 standard is dissolved in the deuterated solvent.
- Data Acquisition: A standard ¹H-NMR spectrum is acquired.
- Analysis: The spectrum is compared to that of a non-deuterated creatinine standard. The
 absence or significant reduction of proton signals at the methyl (N-CH₃) and methylene (CH₂-) positions confirms deuteration. The remaining proton signals should correspond to the
 non-deuterated positions on the molecule.

Chemical Purity: High-Performance Liquid Chromatography (HPLC)

HPLC with Ultraviolet (UV) detection is a standard method for determining the chemical purity of **Creatinine-d5**. This technique separates the main compound from any impurities.

Methodology:

- Instrument: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 235 nm.
- Sample Preparation: A solution of Creatinine-d5 is prepared in the mobile phase or a compatible solvent at a known concentration.
- Analysis: The sample is injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

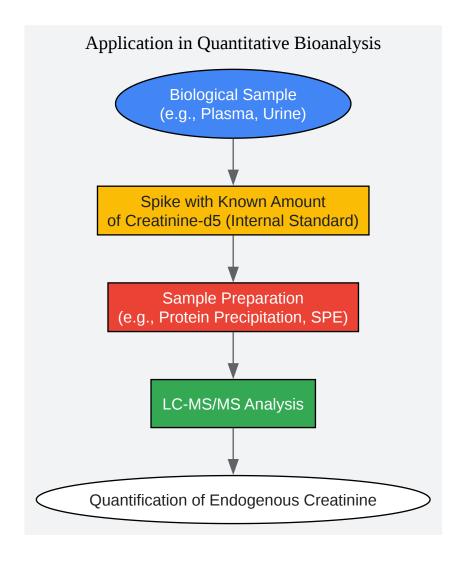
Isotopic Purity and Distribution: Mass Spectrometry

Mass spectrometry is the definitive technique for determining the isotopic purity and distribution of **Creatinine-d5**. It allows for the precise measurement of the mass-to-charge ratio (m/z) of the molecule and its isotopologues.

Methodology:

- Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Analysis Mode: Full scan mass spectrum acquisition.
- Sample Preparation: A dilute solution of Creatinine-d5 is prepared in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded.
- Analysis: The relative intensities of the ion corresponding to Creatinine-d5 (m/z ~119.1) and
 any ions corresponding to lower deuterated forms (d0 to d4) are measured. The isotopic
 purity is calculated as the percentage of the d5 isotopologue relative to the sum of all
 isotopologues.

Visualizations of Key Processes


Diagrams are provided below to illustrate the logical workflow of the analytical procedures and the intended application of **Creatinine-d5**.

Click to download full resolution via product page

Caption: Quality control workflow for Creatinine-d5 analysis.

Click to download full resolution via product page

Caption: Workflow for the use of **Creatinine-d5** as an internal standard.

This technical guide serves as a foundational resource for understanding the critical quality attributes of **Creatinine-d5** and the analytical methods used for their verification. For specific batch information, always refer to the Certificate of Analysis provided by the supplier.

 To cite this document: BenchChem. [In-Depth Technical Guide to Creatinine-d5: Certificate of Analysis and Specifications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419821#creatinine-d5-certificate-of-analysis-and-specifications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com